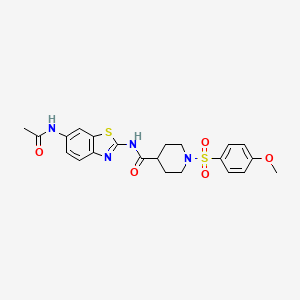

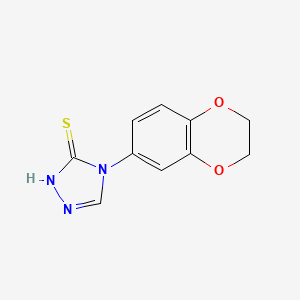

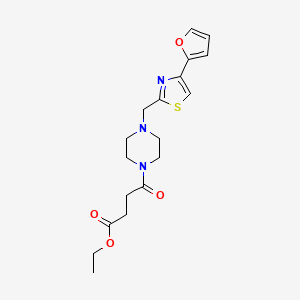

![molecular formula C11H9ClN2O B2859273 (E)-7-chloro-1,2-dihydrocyclopenta[b]indol-3(4H)-one oxime CAS No. 774593-85-0](/img/structure/B2859273.png)

(E)-7-chloro-1,2-dihydrocyclopenta[b]indol-3(4H)-one oxime

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of oxime ethers, which may be related to the compound , can be achieved through the O–H functionalization of oximes with diazo esters under blue LED irradiation . This reaction occurs under mild conditions and is both catalyst- and additive-free . Another method involves the reductive rearrangement of oximes and their ether derivatives at room temperature with hydrosilanes as the reducing agents .

Molecular Structure Analysis

The molecular structure of “(E)-7-chloro-1,2-dihydrocyclopenta[b]indol-3(4H)-one oxime” is not explicitly mentioned in the available resources .

Chemical Reactions Analysis

Oxime ethers can be formed via the visible-light-promoted O–H functionalization of oximes with diazo esters . This reaction occurs under very mild conditions (catalyst- and additive-free) with a high yield and a high functional group tolerance . Another reaction involves the reductive rearrangement of oximes and their ether derivatives at room temperature with hydrosilanes as the reducing agents .

Physical And Chemical Properties Analysis

The physical and chemical properties of “(E)-7-chloro-1,2-dihydrocyclopenta[b]indol-3(4H)-one oxime” are not explicitly mentioned in the available resources .

Wissenschaftliche Forschungsanwendungen

Molecular and Crystal Structure Analysis

Research has delved into the molecular and crystal structures of indole derivatives, including those with oxime functionalities. For instance, studies on the structural elucidation of oxime-indole derivatives through X-ray crystal investigation highlight the conformational aspects and molecular packing influenced by substituent groups (Zefirova et al., 2007). These findings are crucial for understanding the chemical behavior and reactivity of such compounds.

Reaction Mechanisms and Transformations

Indole derivatives undergo various chemical transformations that are critical for synthesizing novel compounds with potential applications. Research into the Beckmann rearrangement of oxime isomers has provided insights into selective formation processes under specific conditions, highlighting the role of acid catalysis (Koval’skaya et al., 2004). Such studies are instrumental in developing synthetic methodologies for creating compounds with complex structures.

Synthesis of Heterocyclic Systems

The synthesis and structural analysis of new heterocyclic systems derived from oxime compounds have been explored, demonstrating the potential for creating novel molecules with unique properties (Holzer et al., 2003). These synthetic approaches are foundational for pharmaceutical and material science applications.

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(NE)-N-(7-chloro-2,4-dihydro-1H-cyclopenta[b]indol-3-ylidene)hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O/c12-6-1-3-9-8(5-6)7-2-4-10(14-15)11(7)13-9/h1,3,5,13,15H,2,4H2/b14-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEQUKMZNYSQIRO-GXDHUFHOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=NO)C2=C1C3=C(N2)C=CC(=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C(=N\O)/C2=C1C3=C(N2)C=CC(=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-7-chloro-1,2-dihydrocyclopenta[b]indol-3(4H)-one oxime | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

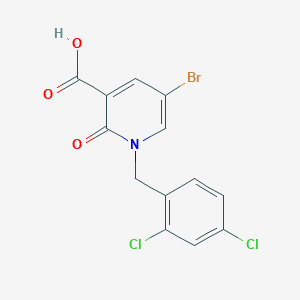

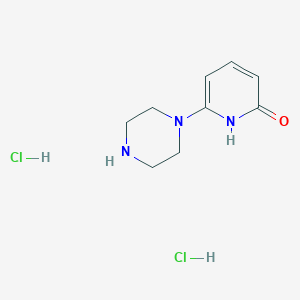

![N-(4-methoxybenzyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2859192.png)

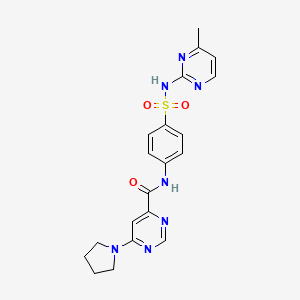

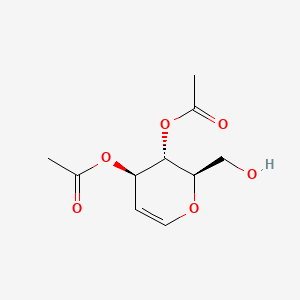

![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxo-2-pyrrolidin-1-ylacetamide](/img/structure/B2859201.png)

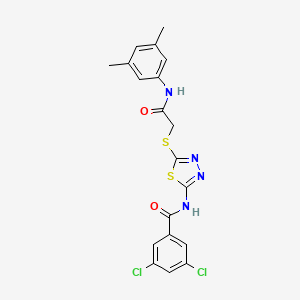

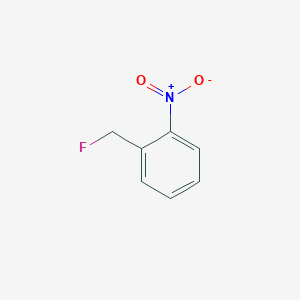

![2-[(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(4-methylbenzyl)acetamide](/img/structure/B2859205.png)

![3-(4-fluorophenyl)-7,9-dimethyl-1-phenethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2859213.png)